molecular formula C13H14N2O2 B2627189 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 903366-29-0

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2627189
CAS No.: 903366-29-0
M. Wt: 230.267
InChI Key: MTUZLFBKKNTLNL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, DMSO-d₆) :

Signal (ppm) Assignment Multiplicity
1.98 CH₃ (acetamide) Singlet
2.85–3.10 H-2, H-5, H-6 (pyrrolidine) Multiplet
4.20 H-8 (linker to acetamide) Doublet
7.45–8.10 Aromatic H (quinoline) Multiplet
10.32 NH (acetamide) Broad singlet

¹³C NMR (125 MHz, DMSO-d₆) :

Signal (ppm) Assignment
23.1 CH₃ (acetamide)
170.5 C=O (acetamide)
195.4 C=O (4-oxo)
110–150 Aromatic C (quinoline)

The downfield shift of the ketone carbon (195.4 ppm) confirms conjugation with the aromatic system.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion : m/z 281.3 [M+H]⁺.
  • Key fragments :
    • m/z 238.2: Loss of acetamide (-43.1 Da).
    • m/z 210.1: Cleavage of the pyrrolidine ring.
    • m/z 182.0: Further loss of CO from the quinoline core.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • Optimized geometry : The acetamide group adopts a trans conformation relative to the ketone, minimizing steric hindrance.
  • Electrostatic potential : Negative charge localization on the ketone oxygen (-0.45 e) and acetamide carbonyl (-0.52 e), suggesting nucleophilic attack sites.
Parameter Value
Bond length (C=O, ketone) 1.22 Å
Bond angle (N-C=O) 120.5°
Dihedral (pyrrolidine) 12.3°

Molecular Orbital Analysis

  • HOMO (-5.8 eV) : Localized on the quinoline π-system and acetamide lone pairs.
  • LUMO (-1.3 eV) : Dominated by the ketone and pyrrolidine σ* orbitals.
  • Energy gap (4.5 eV) : Indicates moderate reactivity, consistent with experimental observations.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(16)14-11-6-9-2-3-12(17)15-5-4-10(7-11)13(9)15/h6-7H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUZLFBKKNTLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrroloquinoline core through a series of cyclization reactionsThe reaction conditions often require the use of catalysts, such as methanesulfonic acid, and solvents like methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and optimization of reaction parameters such as temperature, pressure, and reaction time is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Cancer Research

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide has been identified as an Epidermal Growth Factor Receptor (EGFR) inhibitor. The inhibition of EGFR is crucial in cancer treatment as it plays a significant role in tumor growth and proliferation. Studies indicate that this compound can induce apoptosis in cancer cells by affecting key biochemical pathways such as:

  • PI3K/Akt pathway
  • RAS/RAF/MEK/ERK pathway
  • JAK/STAT pathway

These pathways are pivotal in regulating cell survival and proliferation, making the compound a potential candidate for targeted cancer therapies .

Antithrombotic Activity

Research has shown that derivatives of this compound can act as thrombin inhibitors. Thrombin is essential for coagulation processes; thus, inhibiting its activity can be beneficial for developing antithrombotic agents. The specificity and potency of these compounds suggest they could provide safer alternatives to traditional anticoagulants like heparin .

Neuroprotective Effects

Recent studies have suggested the neuroprotective potential of pyrroloquinoline derivatives. The compound’s ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for neurodegenerative diseases .

Biochemical Pathways Affected

The compound's action on EGFR leads to:

  • Inhibition of cell proliferation : By blocking the receptor's activity, the compound prevents downstream signaling that promotes cell division.
  • Induction of apoptosis : The activation of apoptotic pathways results in programmed cell death in malignant cells.

Case Study 1: Inhibition of EGFR in Cancer Cell Lines

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines expressing high levels of EGFR. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates .

Case Study 2: Antithrombotic Efficacy

A study evaluating the antithrombotic efficacy of this compound showed promising results in animal models. The compound exhibited potent inhibition of thrombin activity with minimal side effects compared to conventional therapies. This suggests its potential for safe oral administration .

Mechanism of Action

The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9)

  • Structural Difference : The propionamide group replaces acetamide, introducing a longer aliphatic chain (ethyl vs. methyl).
  • Impact: Increased hydrophobicity may enhance membrane permeability but reduce solubility. No direct activity data are available, but analogous modifications in diuretics often balance potency and pharmacokinetics .

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS 898410-90-7)

  • Structural Difference : A butyramide group (four-carbon chain) and a methyl group at position 1.
  • Impact: The extended acyl chain and methyl substitution likely alter binding affinity to renal targets. Methyl groups in similar compounds (e.g., 2-methyl-pyrroloquinoline derivatives) improved diuretic efficacy compared to unmethylated analogs .

N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides

  • Structural Difference : A carboxamide group at position 5 and arylalkyl substituents instead of acetamide at position 7.
  • Activity: These analogs demonstrated diuretic effects in rats at 10 mg/kg, with some outperforming hydrochlorothiazide. The 2-methyl group on the pyrroloquinoline nucleus was critical for activity, highlighting the importance of core substitutions .

Functional Analogues in Other Heterocyclic Systems

Quinolin-8-yl Acetamide Derivatives in Organoboron Chemistry

  • Comparison: While structurally distinct (quinoline vs. pyrroloquinoline core), the acetamide group facilitates coordination to boron, enabling applications in luminescent materials. Fluorescent quantum efficiencies depend on π-conjugated linkers, a property less relevant to the diuretic pyrroloquinolines .

Imidazo[4,5-c]quinolin Acetamide Derivatives

  • Example: N-(1-(4-(2-cyanopropan-2-yl)phenyl)-3-methyl-2-oxo-imidazo[4,5-c]quinolin-8-yl)acetamide.
  • Activity: Targets unrelated to diuresis (e.g., acetylcholinesterase inhibition). The imidazo-quinoline scaffold demonstrates the versatility of acetamide-substituted heterocycles in diverse therapeutic areas .

Key SAR Insights :

Position 8 Substitutions : Acetamide vs. longer acyl chains (propionamide, butyramide) modulate solubility and target engagement.

Core Modifications: Methyl groups at position 2 (pyrroloquinoline) or 1 (butyramide analog) enhance diuretic efficacy .

Heterocycle Choice: Pyrroloquinolines favor diuretic activity, while quinolines prioritize material science applications .

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₃
Molecular Weight 350.4 g/mol
CAS Number 898462-17-4

This compound features a quinoline core structure, which contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it inhibits cellular proliferation in various cancer cell lines. For instance:

  • HeLa Cells : The compound showed an IC₅₀ value of approximately 2.5 µM.
  • HCT116 Cells : It demonstrated effective inhibition with an IC₅₀ value of around 3.0 µM.

These findings suggest that this compound may interfere with cell cycle regulation and apoptosis pathways in cancer cells .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably:

  • α-glucosidase Inhibition : It exhibited competitive inhibition with an IC₅₀ value of 150 µM.
  • Cyclooxygenase (COX) Inhibition : The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A recent study published in a peer-reviewed journal showed that the compound induced apoptosis in A375 melanoma cells through the activation of caspase pathways .
  • Anti-inflammatory Mechanism : Another research highlighted its ability to downregulate inflammatory mediators in a rat model of arthritis. The treatment group showed a significant reduction in paw swelling compared to controls .
  • Molecular Docking Studies : Computational studies have suggested strong binding interactions between this compound and key targets involved in cancer and inflammation pathways. Molecular docking simulations indicated favorable binding affinities with CDK2 and COX enzymes .

Q & A

Q. What are the established synthetic routes for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide?

The compound can be synthesized via Sonogashira-Hagihara cross-coupling reactions , as demonstrated in the preparation of N-(quinolin-8-yl)acetamide derivatives. For example, tri(4-iodophenyl)boron and N-(quinolin-8-yl)acetamide monomers are coupled to form organoboron polymers, achieving yields of ~53% . Alternative methods include modified Stolle syntheses , where substituted hydroquinolines react with oxalyl chloride under optimized conditions to form pyrrolo[3,2,1-ij]quinoline intermediates, followed by acetamide functionalization .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Essential for confirming hydrogen and carbon environments, particularly distinguishing between aromatic, aliphatic, and carbonyl groups. For example, acetamide protons typically appear at δ ~2.1–2.3 ppm, while quinoline ring protons resonate at δ ~6.5–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity. In hybrid pyrroloquinoline derivatives, HRMS-ESI has been used to confirm masses (e.g., m/z 274.1436 for 8-ethoxy derivatives) .
  • HPLC : Ensures purity, especially for intermediates in multi-step syntheses .

Q. How can researchers optimize reaction yields during synthesis?

Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling improve cross-coupling efficiency .
  • Temperature control : Low-temperature oxidation (-2 to -3°C) with m-chloroperbenzoic acid minimizes side reactions in pyrroloquinoline functionalization .
  • Purification : Recrystallization in 2-propanol/acetic acid mixtures enhances purity for crystalline intermediates .

Advanced Research Questions

Q. What is the role of this compound as a ligand in coordination chemistry?

The acetamide and quinoline groups act as bidentate ligands , forming stable complexes with transition metals. For example, copper(II) complexes of N-(quinolin-8-yl)acetamide derivatives exhibit antiproliferative activity in lung cancer cells by inducing apoptosis via ROS-mediated pathways. These complexes are characterized by UV-vis spectroscopy (d-d transitions at ~600 nm) and cyclic voltammetry . Similar organoboron polymers derived from N-(quinolin-8-yl)acetamide show potential in materials science due to their luminescent properties .

Q. How do structural modifications of the acetamide group influence biological activity?

Substitutions on the acetamide nitrogen (e.g., morpholino, di-n-propylamino) alter steric and electronic properties, impacting bioactivity. For instance:

  • Morpholino derivatives enhance water solubility, improving cellular uptake in anticancer assays .
  • Electron-withdrawing groups (e.g., fluorine) on the quinoline ring increase binding affinity to enzymes like Factor Xa, as seen in hybrid inhibitors with IC₅₀ values < 1 µM .

Q. What mechanistic insights explain its apoptosis-inducing effects in cancer cells?

Copper(II) complexes of this compound induce apoptosis via:

  • Mitochondrial dysfunction : Reduced mitochondrial membrane potential (ΔΨm) measured via JC-1 staining.
  • Caspase activation : Caspase-3/7 activity increases >3-fold in treated cells.
  • DNA fragmentation : Comet assays confirm DNA damage, linked to ROS generation (e.g., 2.5-fold increase in intracellular ROS) .

Q. How is this compound utilized in fluorescence-based biochemical probes?

Derivatives like DPQA (a pyrroloquinoline acrylate probe) detect intracellular cysteine via a cascade reaction. Cysteine triggers a 172-fold fluorescence turn-on (Φf: 0.007 → 0.793) through iminocoumarin formation, enabling detection limits of 4.1 nM. Applications include real-time monitoring of redox states in live cells .

Methodological Considerations

  • Contradiction Analysis : While Sonogashira coupling and Stolle syntheses are reliable, yields vary with substituents. Electron-deficient aryl halides in Sonogashira reactions may require higher catalyst loadings.
  • Experimental Design : For biological studies, include positive controls (e.g., cisplatin for cytotoxicity) and validate mechanisms using ROS scavengers (e.g., NAC) to confirm apoptosis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.